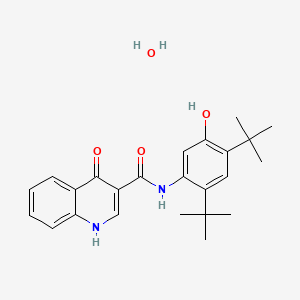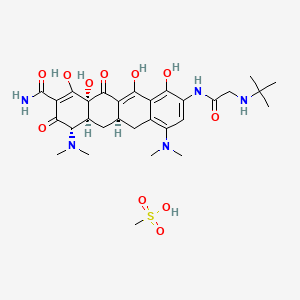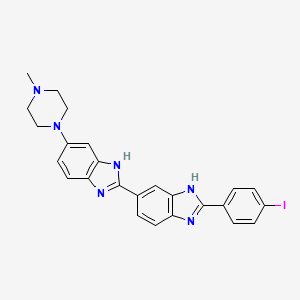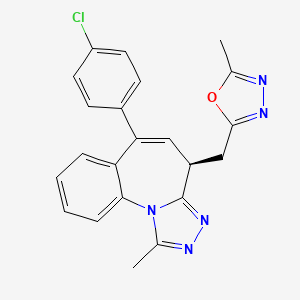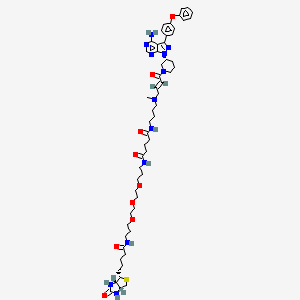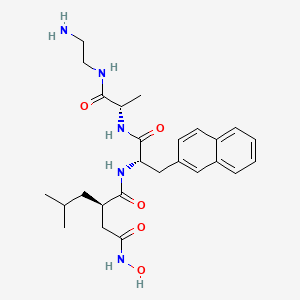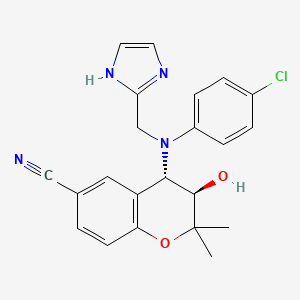
BMS-191095
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-191095 is a potent and selective mitochondrial ATP-sensitive K1 channel (KATP) channel opener . It is devoid of peripheral vasodilating activity and improves postischemic recovery of function and reduces lactate dehydrogenase release in isolated rat hearts .
Synthesis Analysis
The synthesis of BMS-191095 involves the use of (3R,4S)-4- [(4-Chlorophenyl) (1H-imidazol-2-ylmethyl)amino]-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile monohydrochloride .Molecular Structure Analysis
The molecular structure of BMS-191095 is represented by the empirical formula C22H21ClN4O2 · HCl . It has a molecular weight of 445.34 .Physical And Chemical Properties Analysis
BMS-191095 is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It should be stored at room temperature .科学的研究の応用
BMS-191095 provides cytoprotection in models of ischemia-reperfusion injury by modulating calcium homeostasis. It protected myoblasts from calcium ionophore-induced injury but not from H2O2-induced injury, suggesting its role in modulating intracellular calcium transients and preventing calpain activation (Malińska et al., 2006).
In a rat model, BMS-191095 reduced neuronal damage after transient focal cerebral ischemia. It showed protective effects against cerebral ischemia by selective opening of mitoKATP channels without inducing reactive oxygen species (ROS) generation (Mayanagi et al., 2006).
BMS-191095 induces neuronal preconditioning against glutamate excitotoxicity and oxygen-glucose deprivation, involving mechanisms like mitochondrial depolarization, PKC activation, and attenuated free radical production during neuronal stress (Kis et al., 2004).
BMS-191095 was characterized as a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity, suggesting its selective cardioprotective activity (Grover et al., 2001).
Delayed preconditioning with BMS-191095 increased the expression of catalase in cultured rat cortical neurons, indicating its role in improving free radical scavenging capacity, which is essential for its neuroprotective effect (Gáspár et al., 2006).
作用機序
Safety and Hazards
BMS-191095 is classified under GHS07 for safety . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .
将来の方向性
BMS-191095 has been found to exert cardioprotective effects in cardiac ischemia/reperfusion injury via dual mechanisms directed at the inhibition of platelet aggregation and the protection of cardiomyocytes . Both these mechanisms are mediated by mitochondrial K ATP . This suggests potential future directions in the research and development of cardioselective mitochondrial K ATP openers like BMS-191095 .
特性
IUPAC Name |
(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIKIPXIDLITMP-LEWJYISDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9822753 | |
CAS RN |
166095-21-2 |
Source


|
| Record name | BMS-191095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-191095 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6V527OYN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

